N-Formylacetamide

Description

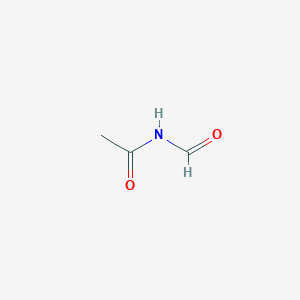

Structure

3D Structure

Properties

IUPAC Name |

N-formylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c1-3(6)4-2-5/h2H,1H3,(H,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJJQAVHEGLQJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50497062 | |

| Record name | N-Formylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21163-79-1 | |

| Record name | N-Formylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies for N Formylacetamide and Its Derivatives

Classical Synthetic Approaches

Traditional methods for the synthesis of N-Formylacetamide rely on fundamental organic reactions that have been part of the synthetic chemist's toolkit for many years. These approaches are characterized by their straightforward reaction pathways and use of common laboratory reagents.

Reaction of Formamide (B127407) with Acetyl Chloride

One of the classical methods for the preparation of this compound involves the acylation of formamide using acetyl chloride. This reaction is analogous to the synthesis of diacetamide from acetamide (B32628) and acetyl chloride. rsc.org In this process, the nitrogen atom of formamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride.

The reaction proceeds through a nucleophilic acyl substitution mechanism. Initially, the lone pair of electrons on the nitrogen atom of formamide attacks the carbonyl carbon of acetyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses with the expulsion of a chloride ion, a good leaving group, to yield this compound and hydrogen chloride as a byproduct. To drive the reaction to completion and neutralize the acidic byproduct, a base is often employed.

A general representation of this reaction is as follows: HCONH₂ + CH₃COCl → HCONHOCCH₃ + HCl

An analogous reaction for the preparation of diacetamide from acetamide and acetyl chloride has been reported to proceed by reacting acetamide with acetyl chloride in a suitable solvent like benzene. The mixture is typically heated to facilitate the reaction. rsc.org A similar approach can be envisioned for the synthesis of this compound.

Other Established Conventional Preparations

Beyond the direct acylation with acetyl chloride, other conventional methods for the synthesis of N-formylamides, including this compound, have been established. These methods often involve the use of formic acid or its derivatives as the formylating agent.

One common approach is the reaction of an amine or amide with formic acid in the presence of a dehydrating agent or an activating agent. nih.govscispace.com For instance, reagents like dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used to activate the formic acid, making it more susceptible to nucleophilic attack by the amide. nih.gov

Another established method involves the use of acetic formic anhydride (B1165640). This mixed anhydride is a potent formylating agent but can be sensitive to moisture. scispace.com The reaction of formamidine (B1211174) acetate (B1210297) with an acid anhydride or acid halide also provides a pathway to N-formyl compounds under mild conditions. researchgate.net This reaction proceeds through an amidine intermediate which then hydrolyzes to the corresponding N-formyl derivative. researchgate.net

These conventional methods, while effective, often require stoichiometric amounts of activating reagents and can generate significant waste, which has led to the development of more advanced and sustainable synthetic strategies. researchgate.net

Advanced Synthetic Strategies

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of amides, including this compound. A key focus is the reduction or elimination of hazardous substances and the maximization of atom economy. One of the prominent green approaches involves the use of catalysts to facilitate the reaction, thereby avoiding the need for stoichiometric activating agents that generate large amounts of byproducts.

For the synthesis of formamides, the use of carbon dioxide (CO₂) as a C1 source is a significant area of research in green chemistry. researchgate.net This approach utilizes a renewable and non-toxic starting material. While direct application to this compound synthesis from acetamide and CO₂ is still an emerging area, the broader principles of catalytic N-formylation are relevant.

Solvent selection is another critical aspect of green synthesis. The use of greener solvents, such as water or bio-based solvents, or conducting reactions under solvent-free conditions, can significantly reduce the environmental impact of the synthesis.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of this compound synthesis, microwave irradiation can offer several advantages over conventional heating methods. The primary benefit is a dramatic reduction in reaction times, often from hours to minutes. This is attributed to the efficient and uniform heating of the reaction mixture by microwaves.

Microwave-assisted synthesis of amides has been shown to proceed with high yields and in shorter reaction times compared to conventional heating. For example, in the synthesis of various amides, microwave irradiation has been reported to complete reactions in as little as 3 to 6 minutes, which would otherwise require several hours of refluxing. nih.gov This rapid heating can also lead to cleaner reactions with fewer side products.

The table below illustrates a comparative example of reaction times and yields for a generic amidation reaction under conventional heating versus microwave irradiation, highlighting the efficiency of the latter.

| Synthesis Method | Reactant A | Reactant B | Reaction Time | Yield (%) |

| Conventional Heating | Amine | Carboxylic Acid | 5-20 hours | Moderate to High |

| Microwave Irradiation | Amine | Carboxylic Acid | 3-6 minutes | High to Excellent |

This table provides a generalized comparison based on literature for amide synthesis and is illustrative for the potential application in this compound synthesis.

Ultrasound-Assisted Synthesis Methodologies

Ultrasound-assisted synthesis, also known as sonochemistry, utilizes the energy of ultrasonic waves to induce and accelerate chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to an enhancement of reaction rates.

In the synthesis of amides, ultrasound irradiation has been shown to be an effective method for achieving high yields in shorter reaction times and under milder conditions compared to conventional methods. This technique can be particularly advantageous for reactions that are sluggish or require high temperatures under conventional heating. The use of ultrasound can lead to improved product purity and simpler work-up procedures. The benefits of ultrasound-assisted synthesis include its operational simplicity and energy efficiency.

Synthesis of this compound Derivatives

The derivatization of this compound is a key area of study for creating compounds with specific chemical properties. The synthetic routes are often challenging due to the lability of the N-formyl group, which can be susceptible to hydrolysis under both acidic and basic conditions. Therefore, syntheses are typically designed to proceed under very mild conditions to preserve the integrity of the molecule.

The synthesis of N-formylamide derivatives often requires mild reaction conditions to avoid the cleavage of the formyl group. researchgate.net One general approach involves the reaction of an acid anhydride with formamidine acetate, which initially forms an amidine intermediate. This intermediate subsequently undergoes hydrolysis to yield the N-formyl compound. researchgate.net While effective, this method can present challenges in separation and may result in low yields due to alternative cleavage pathways that produce formamide and the parent acid's amide. researchgate.net

Another broad strategy for creating derivatives is the chloroacetylation of primary or secondary amines, followed by nucleophilic substitution. The reaction of various amines with chloroacetyl chloride is a common method to produce N-substituted 2-chloroacetamides. researchgate.netnih.gov These chloroacetamide intermediates are versatile synthons that can react with a wide range of nucleophiles (containing oxygen, nitrogen, or sulfur) to introduce diverse functional groups and build more complex molecular architectures. researchgate.net This two-step process allows for the systematic modification of the acetamide backbone.

Furthermore, the formation of N-formylaminonitriles from aldehydes and cyanide in a formamide solvent has been explored as a prebiotically plausible route to amino acid derivatives. nih.gov This pathway highlights a method for incorporating the N-formyl group at the initial stages of synthesis, which can then be carried through subsequent transformations.

This reaction typically proceeds by reacting two equivalents of an amide with one equivalent of formaldehyde (B43269). The mechanism involves the formation of an N-hydroxymethylacrylamide intermediate in the case of MBAA, which then reacts with a second acrylamide molecule to form the methylene (B1212753) bridge. wikipedia.org

Based on this precedent, a plausible synthesis for N,N′-Methylenebis[this compound] would involve the reaction of this compound with formaldehyde under acidic conditions. The reaction would likely proceed as follows:

Proposed Reaction Scheme: 2 (CH₃C(O)NH(CHO)) + CH₂O ---(H⁺ catalyst)--> (CH₃C(O)N(CHO))₂CH₂ + H₂O

The optimization of this reaction would likely involve exploring various catalysts and reaction conditions to maximize the yield. For the synthesis of MBAA, different metal catalysts have been shown to significantly impact the reaction yield, with a Cu(II) carboxylate catalyst providing a yield as high as 95%. nih.govresearchgate.net A similar investigation into catalysts could prove beneficial for synthesizing N,N′-Methylenebis[this compound].

Table 1: Comparison of Catalysts and Conditions in the Analogous Synthesis of N,N′-Methylenebis(acrylamide)

| Catalyst System | Reaction Time (hours) | Yield (%) |

| Cu(II) acetate / HCl | 1.5 | 52 |

| Cu(II) acetate / NaHSO₄ | 2 | 60 |

| Cu(II) carboxylate / NaHSO₄ | 2 | 95 |

| Cu(II) glyoxime / NaHSO₄ | 2 | No Conversion |

| Pd(II) glyoxime / NaHSO₄ | 2 | No Conversion |

| Fe(II) glyoxime / NaHSO₄ | 2 | No Conversion |

| Ni(II) glyoxime / NaHSO₄ | 2 | No Conversion |

Data sourced from a study on MBAA synthesis, illustrating the potential for catalyst optimization in bisamide formation. researchgate.net

The synthesis of 2,2-dichloro-N-formylacetamide represents a synthetic target that combines the structural features of a dichloroacetamide with a formyl group on the amide nitrogen. A direct synthesis is not prominently described, but logical synthetic strategies can be inferred from related reactions.

A primary route would likely involve the reaction of a suitable amine precursor with 2,2-dichloroacetyl chloride. Dichloroacetyl chloride is a common reagent used to install the dichloroacetyl group onto various molecules. ugent.be However, the required starting amine, N-formylamine (formamide), may present challenges in selectivity and reactivity.

An alternative and more plausible approach is a multi-step synthesis. This could involve:

Reaction of a protected amine (e.g., benzylamine) with 2,2-dichloroacetyl chloride.

Formylation of the resulting secondary amide at the nitrogen atom.

Removal of the protecting group to yield the target molecule.

Another relevant synthetic methodology involves the condensation of highly electrophilic α,α-dihalogen-β-oxoaldehydes with amides. For instance, N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide was synthesized with a 92% yield by reacting 2,2-dichloro-3-oxo-3-phenylpropanal with acetonitrile (B52724) in the presence of concentrated sulfuric acid. nih.gov This demonstrates the formation of a di-amide structure on a dichlorinated carbon backbone, suggesting that similar condensations could be adapted to produce 2,2-dichloro-N-formylacetamide derivatives.

In organic synthesis, "masking" a functional group is a common strategy to prevent it from undergoing unwanted reactions while other parts of a molecule are being modified. A masked functional group is a temporary, non-reactive derivative that can be converted back to the original group when needed.

For a β-formyl acetamide derivative, the aldehyde (formyl) group is highly reactive. To perform chemistry elsewhere on the molecule, such as on the acetamide backbone, it would be necessary to protect this aldehyde. This involves converting the formyl group into a less reactive functional group, such as an acetal or a silyl ether derivative.

The concept is well-illustrated in the synthesis of masked acyl cyanides (MACs), where a reactive acyl cyanide group is protected, often as a silyl ether like 2-((tert-butyldimethylsilyl)oxy)malononitrile (TBS-MAC). nih.gov This "masking" allows the protected compound to undergo other reactions, after which the protecting group is removed to "unmask" the original functional group. nih.gov

A hypothetical preparation of a masked β-formyl acetamide derivative would proceed via these general steps:

Protection/Masking: The aldehyde group of a β-formyl acetamide precursor is converted into a stable, non-reactive group (e.g., a cyclic acetal by reacting with ethylene glycol).

Chemical Modification: The molecule with the masked formyl group undergoes further synthetic transformations.

Deprotection/Unmasking: The protecting group is removed, typically through hydrolysis under controlled conditions, to regenerate the formyl group in the final derivative.

This strategy provides a versatile method for the synthesis of complex molecules where the high reactivity of a formyl group would otherwise interfere with the desired chemical pathway.

Reaction Mechanisms and Kinetics of N Formylacetamide Transformations

Mechanistic Studies of Formylation Reactions

The synthesis of N-formylamides, including N-Formylacetamide, can be achieved through various formylation reactions. One established method for the N-formylation of amides proceeds under very mild conditions, avoiding the harsh acidic or basic environments that can easily hydrolyze the formyl group. A common strategy involves the reaction of an acid anhydride (B1165640) with formamidine (B1211174) acetate (B1210297). In this mechanism, the amide (acetamide) acts as a nucleophile, attacking a suitable formylating agent.

A plausible mechanistic pathway for the formation of this compound involves the use of a mixed anhydride, such as formic acetic anhydride, or reaction with a formylating agent like formic acid in the presence of a carbodiimide. The general steps of such a formylation are:

Activation of the Formyl Group: The formylating agent is activated to create a highly electrophilic species. For example, formic acid can be activated by a coupling reagent.

Nucleophilic Attack: The nitrogen atom of acetamide (B32628) acts as a nucleophile, attacking the carbonyl carbon of the activated formyl group.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Proton Transfer and Elimination: A proton transfer occurs, followed by the elimination of a leaving group, resulting in the formation of the this compound product.

These reactions are carefully controlled to prevent side reactions, such as hydrolysis of the product or starting materials.

Pyrolysis and Rearrangement Mechanisms

The thermal decomposition (pyrolysis) of this compound is characterized by a significant rearrangement pathway rather than simple fragmentation. capes.gov.bracs.org The study of its behavior at elevated temperatures provides insight into the relative stability of its imide structure and potential isomeric forms.

The primary mechanism observed during the pyrolysis of this compound is the imide-isoimide rearrangement. capes.gov.bracs.org This type of transformation involves the intramolecular migration of an acyl group from the nitrogen atom to one of the carbonyl oxygen atoms.

The mechanism is understood to proceed through a cyclic transition state:

The lone pair of electrons on one of the carbonyl oxygen atoms (e.g., the acetyl oxygen) initiates a nucleophilic attack on the carbonyl carbon of the other acyl group (the formyl group).

This leads to the formation of a strained, four-membered cyclic intermediate.

The intermediate subsequently opens, with the nitrogen atom now bonded to the acetyl carbon and the formyl group's carbon bonded to the oxygen, forming the isoimide (B1223178) structure: CH3-C(O)-O-CH=N.

This rearrangement is a reversible equilibrium, but the relative stability of the imide and isoimide forms, as well as the reaction conditions, dictates the direction of the process. Isoimides are often intermediates that can be trapped or can rearrange back to the more stable imide form. researchgate.net

Interactive Data Table: Pyrolysis Conditions and Products

| Parameter | Value/Observation | Reference |

| Reaction Type | Thermal Pyrolysis | capes.gov.bracs.org |

| Key Mechanism | Imide-Isoimide Rearrangement | capes.gov.bracs.org |

| Intermediate | Cyclic Acyl Intermediate | researchgate.net |

| Primary Product | Isoimide form of this compound | capes.gov.bracs.org |

Atmospheric Reaction Mechanisms

The atmospheric fate of volatile organic compounds like this compound is primarily determined by their reaction with photochemically generated oxidants. The most important of these in the troposphere is the hydroxyl radical (•OH).

Based on studies of related compounds, the following table presents estimated and comparative rate coefficients.

Interactive Data Table: Atmospheric Reaction Rate Coefficients

| Reactant | Rate Coefficient (k_OH) at 298 K(cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ)Assuming [OH] = 2x10⁶ molecules cm⁻³ | Reference |

| N-methylformamide | (0.86 ± 0.24) × 10⁻¹¹ | ~1.3 days | researchgate.net |

| N,N-dimethylformamide | (1.4 ± 0.3) × 10⁻¹¹ | ~20 hours | researchgate.net |

| N,N-dimethylacetamide | (1.9 ± 0.3) × 10⁻¹¹ | ~15 hours | researchgate.net |

| This compound (Estimated) | ~1-2 × 10⁻¹¹ | ~15-30 hours | Analogy |

The presence of both N-H and formyl C-H bonds in this compound suggests it would be reactive towards •OH radicals, leading to a relatively short atmospheric lifetime on the order of about a day. The subsequent degradation mechanism would involve the formation of an initial radical, which would then react with atmospheric oxygen (O₂) to form a peroxyl radical. This peroxyl radical would undergo further reactions, leading to the formation of various oxygenated products and contributing to tropospheric ozone and secondary organic aerosol formation.

Formation from Criegee Intermediates and Nitriles (e.g., Acetonitrile)

This compound is a notable product formed in the atmosphere through the reaction of stabilized Criegee intermediates with nitriles, such as acetonitrile (B52724) (CH3CN). researchgate.net Criegee intermediates are carbonyl oxides produced during the ozonolysis of alkenes in the troposphere. wikipedia.org The reaction between the simplest Criegee intermediate, formaldehyde (B43269) oxide (CH2OO), and acetonitrile proceeds through a cycloaddition mechanism.

The process involves the CH2OO molecule adding to the carbon-nitrogen triple bond of acetonitrile. This leads to the formation of a five-membered ring intermediate, a 1,2,4-dioxazole derivative. organic-chemistry.org This intermediate is chemically activated and can undergo rapid rearrangement to form this compound (CH3C(O)NHC(O)H). organic-chemistry.org This pathway represents a significant sink for acetonitrile in the atmosphere and contributes to the formation of secondary organic aerosols. researchgate.netbu.edu.eg Theoretical studies have elucidated this mechanism, highlighting the rearrangement of the initial adduct into the more stable this compound structure. organic-chemistry.org

Kinetics of Reactions with Criegee Intermediates (e.g., CH2OO + CH3CN)

The kinetics of the reaction between Criegee intermediates and acetonitrile have been the subject of both experimental and theoretical investigations to understand their atmospheric significance. The reaction between the simplest Criegee intermediate, CH2OO, and acetonitrile, CH3CN, is a key example.

Experimental measurements of the bimolecular rate coefficient for the CH2OO + CH3CN reaction have been determined using techniques such as laser flash photolysis coupled with time-resolved broadband ultraviolet absorption spectroscopy. organic-chemistry.org At room temperature (296 K), the observed rate coefficient is in the order of 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. organic-chemistry.org Theoretical calculations have yielded similar values, confirming the reaction's viability in atmospheric conditions. organic-chemistry.org

One study reported a high-pressure-limit rate coefficient of 1.16 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 298 K for this reaction. organic-chemistry.org Another experimental investigation at 296 K measured the rate coefficient to be (1.02 ± 0.10) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. organic-chemistry.org These kinetic data are crucial for atmospheric models that aim to predict the fate of nitriles and the formation of nitrogen-containing organic compounds. researchgate.net

| Reactant (Nitrile) | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| HCN | (2.22 ± 0.65) × 10⁻¹⁴ | organic-chemistry.org |

| CH3CN | (1.02 ± 0.10) × 10⁻¹⁴ | organic-chemistry.org |

| C2H5CN | (2.55 ± 0.13) × 10⁻¹⁴ | organic-chemistry.org |

Temperature and Pressure Dependence of Atmospheric Reactions

The atmospheric reactions of Criegee intermediates, including those with nitriles to form products like this compound, are influenced by ambient temperature and pressure. However, studies on the reaction of CH2OO with acetonitrile (CH3CN) have shown that the kinetics have negligible dependence on both temperature and pressure within the ranges typically found in the troposphere. organic-chemistry.org

Experimental studies conducted over various pressures have demonstrated a lack of significant pressure dependence for the CH2OO + CH3CN reaction. organic-chemistry.orggoogle.com Similarly, the reaction exhibits a weak or negligible negative temperature dependence. organic-chemistry.org This indicates that the rate coefficient does not change substantially with altitude or temperature fluctuations in the lower atmosphere. For instance, while some Criegee intermediate reactions, like CH2OO + NO2, show a negative temperature dependence, the effect is considered minor for the reaction with acetonitrile. organic-chemistry.orgjackwestin.com This relative independence from pressure and temperature simplifies the modeling of this reaction's impact on atmospheric acetonitrile concentrations. organic-chemistry.org

Acid/Base Catalyzed Condensation Reactions

While specific studies detailing the self-condensation of this compound are not widely available, its structure—containing both formamide (B127407) and acetamide moieties—suggests its potential participation in acid or base-catalyzed condensation reactions, particularly in the synthesis of heterocyclic compounds. Compounds with similar functional groups are known to be valuable precursors in cyclocondensation reactions.

For example, formamide and related structures are utilized as a source of a one-carbon unit (C1 feedstock) in multicomponent reactions to synthesize substituted pyrimidines and other nitrogen-containing heterocycles. researchgate.net The synthesis of pyrimidine (B1678525) derivatives often involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or a related N-C-N fragment. bu.edu.egresearchgate.net Given that this compound contains the requisite atoms, it could theoretically serve as a precursor in similar synthetic pathways. For instance, the activation of acetophenone-formamide conjugates has been shown to enable the synthesis of 4-arylpyrimidines. organic-chemistry.org These reactions typically proceed under acid or base catalysis to facilitate the cyclization and dehydration steps necessary to form the aromatic heterocyclic ring. bu.edu.eg

Computational and Theoretical Chemistry Studies of N Formylacetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Formylacetamide. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. mpg.descispace.comgu.sehi.is It is based on the principle that the energy of a system can be determined from its electron density. mpg.descispace.com

Studies have employed DFT to investigate the geometries and acidities of various conformations of this compound. acs.org Specifically, calculations using the Becke3LYP functional with the 6-31+G* basis set (Becke3LYP/6-31+G*) were performed to understand the acidity of the α-carbon. acs.org These theoretical models serve to explain the chemical behavior of related cyclic structures, such as succinimide (B58015), by comparing them to acyclic models like this compound. acs.org The research established the significance of resonance, electrostatic, and inductive effects in determining the acidity of the compound's α-carbon. acs.org

In other research, DFT calculations at the ωB97X-D/aug-cc-pVTZ level of theory were used to compute the potential energy surfaces for reactions where this compound is an intermediate. acs.orgnih.gov These studies are crucial for understanding the compound's role in complex chemical processes, such as atmospheric chemistry. acs.orgrsc.orgresearchgate.net

Theoretical calculations have been instrumental in elucidating the reaction pathways and associated energy barriers involving this compound. For instance, the compound has been identified as an intermediate in the atmospheric reactions of Criegee intermediates (like CH₂OO) with acetonitrile (B52724) (CH₃CN). rsc.orgresearchgate.net A dual-level strategy combining post-coupled-cluster (CCSD(T)) calculations with DFT methods has been used to obtain quantitative activation enthalpies for these reactions. researchgate.net

One identified reaction pathway for this compound, formed from the reaction of a Criegee intermediate with acetonitrile, is its decomposition into a CO group and an acetamidic acid molecule. acs.orgnih.gov

Another reaction pathway leading to the formation of the this compound anion has been computationally modeled. rsc.org This process involves the reaction of the acetylglycinate radical anion with dioxygen (O₂). The calculations, performed at the G3SX level of theory, reveal a pathway where a peroxyl radical intermediate can lead to the formation of the this compound anion, CO₂, and a hydroxyl radical. rsc.org This transition state lies 15.1 kcal mol⁻¹ below the initial reactants. researchgate.net

Table 1: Calculated Relative 298 K Enthalpies for the Reaction of Acetylglycinate Radical Ion (6) with O₂ Data sourced from computational modeling at the G3SX level of theory. rsc.org

| Species/Complex | Relative Enthalpy (kcal mol⁻¹) |

| Reactants: Acetylglycinate Radical Anion (6) + O₂ | 0.0 |

| Peroxyl Radical Intermediate | -39.1 |

| TS (leading to Imine + HO₂) | -1.7 |

| TS (leading to Carbonate Radical + this compound) | -12.6 |

| TS (leading to this compound Anion (8) + CO₂ + HO•) | -15.1 |

| Products: this compound Anion (8) + CO₂ + HO• | -21.5 |

The modeling of transient species such as transition states and intermediates is a key strength of computational chemistry. This compound itself has been identified as a key intermediate in several reactions. acs.orgnih.govrsc.org For example, in the reaction between the simplest Criegee intermediate (CH₂OO) and acetonitrile, a rearrangement pathway leads to the formation of this compound. nih.gov This intermediate can subsequently decompose. nih.gov

Detailed modeling has been performed on the transition state structures involved in reactions producing this compound. In the oxidation of the acetylglycinate radical anion, a low-energy transition state was located that leads directly from a peroxyl radical intermediate to the this compound anion, carbon dioxide, and a hydroxyl radical. rsc.org Optimization of this transition state at the B3LYP/6-31G(2df,p) level revealed a structure involving a concerted intramolecular hydrogen shift and the scission of a C-CO₂ bond. rsc.orgresearchgate.net Intrinsic reaction coordinate scans confirmed that this process proceeds via initial fragmentation to CO₂ and an intermediate which then undergoes β-scission to yield the final products without any further barrier. rsc.orgresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netmdpi.com This technique allows for the examination of conformational changes, solvent effects, and the thermodynamic properties of molecular systems. researchgate.netmdpi.com A review of the available scientific literature did not yield specific studies focusing on the molecular dynamics simulations of this compound.

Conformation and Tautomerism Studies

The three-dimensional structure and conformational flexibility of this compound have been a subject of theoretical investigation. Ab initio and DFT calculations have been used to perform a comprehensive conformational analysis of the molecule. acs.org These studies were conducted to provide an acyclic model for understanding the properties of more complex cyclic imides, such as succinimide, which are relevant in peptide and protein chemistry. acs.org

The analysis involved optimizing the geometries of various conformations of this compound to determine their relative stabilities and electronic properties, such as C-H acidity. acs.org This work helped to quantify the influence of resonance, inductive, and electrostatic effects on the chemical properties of the imide group. acs.org While this compound can theoretically exhibit tautomerism, such as keto-enol or amide-imidic acid tautomerism, detailed computational studies focusing specifically on the relative energies and interconversion barriers of its tautomers were not prominent in the reviewed literature. The primary focus has been on its ground-state conformations as a model system. acs.org

Thermochemical and Kinetic Modeling

Thermochemical and kinetic modeling combines quantum chemical energy calculations with statistical mechanics to predict reaction rates and thermodynamic properties. Such modeling has been applied to atmospheric reactions where this compound is a product. acs.orgnih.govresearchgate.net

In the context of atmospheric chemistry, the reaction of Criegee intermediates with acetonitrile has been shown to be a significant sink for acetonitrile, leading to the formation of this compound and diacetamide. rsc.orgresearchgate.net Master equation modeling, which simulates the evolution of a system over a potential energy surface, suggests that following the initial formation of a dioxazole intermediate, chemical activation can lead to a rearrangement that produces N-formylamide or this compound. acs.orgnih.gov This formyl amide can then decompose into carbon monoxide and the corresponding imidic acid. nih.gov Kinetic modeling further indicates that the reactions of CH₂OO and anti-CH₃CHOO with CH₃CN exhibit a negative temperature dependence between 190–350 K, and their rate constants are primarily determined by the enthalpy of activation at 0 K. rsc.orgresearchgate.net

Advanced Spectroscopic Analysis in N Formylacetamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of N-Formylacetamide. The ¹H NMR spectrum reveals the different types of protons and their neighboring environments, while the ¹³C NMR spectrum identifies the distinct carbon atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the methyl (CH₃), formyl (CHO), and amide (NH) protons are observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment. Similarly, the ¹³C NMR spectrum shows signals for the methyl carbon and the two carbonyl carbons of the acetamide (B32628) and formyl groups.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | Nucleus | Chemical Shift (δ) in ppm |

| Methyl (CH₃) | ¹H | ~2.2 |

| Formyl (CHO) | ¹H | ~8.4 |

| Amide (NH) | ¹H | ~9.5 |

| Methyl (CH₃) | ¹³C | ~23 |

| Acetyl Carbonyl (C=O) | ¹³C | ~170 |

| Formyl Carbonyl (C=O) | ¹³C | ~163 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is a two-dimensional NMR technique that reveals long-range (typically 2-4 bond) correlations between protons and carbons. columbia.edu This is particularly useful for confirming the connectivity of different functional groups within a molecule.

For this compound, an HMBC spectrum would show correlations that establish the link between the formyl and acetamide moieties. For instance, a key correlation would be observed between the formyl proton (CHO) and the acetyl carbonyl carbon, and another between the methyl protons (CH₃) and the acetyl carbonyl carbon. These correlations provide definitive proof of the this compound structure by showing how the different parts of the molecule are connected.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. acenet.edu The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent features in the IR spectrum include a sharp absorption band for the N-H stretch, and two distinct bands for the carbonyl (C=O) stretches of the amide and formyl groups. The presence of two carbonyl peaks is a hallmark of imide structures. spectroscopyonline.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3300 - 3100 | Medium |

| Carbonyl (C=O) | Asymmetric Stretch | ~1740 | Strong |

| Carbonyl (C=O) | Symmetric Stretch | ~1700 | Strong |

| C-N | Stretch | 1300 - 1200 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to a very high degree of precision. This allows for the unambiguous determination of the molecular formula.

For this compound, with a molecular formula of C₃H₅NO₂, the expected monoisotopic mass is approximately 87.032028 Da. chemspider.com HRMS analysis would yield a measured m/z value extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula. researchgate.net

Table 3: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₃H₅NO₂ |

| Theoretical Monoisotopic Mass | 87.032028 Da |

| Measured Mass (Typical) | 87.0320 ± 0.0005 Da |

Applications in Reaction Monitoring (e.g., TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective chromatographic technique used to monitor the progress of a chemical reaction. wisc.eduumass.edu It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. globalresearchonline.net

In a synthesis involving this compound, either as a reactant or a product, small aliquots of the reaction mixture can be spotted onto a TLC plate at different time intervals. researchgate.net The plate is then developed in a suitable solvent system. By comparing the spots of the reaction mixture to the spots of the starting materials and the expected product, a chemist can visually track the reaction's progress. wisc.edu The disappearance of the reactant spot and the appearance and intensification of the product spot indicate that the reaction is proceeding. Visualization can be achieved using methods like UV light or chemical staining agents such as iodine vapor. umass.edu This technique is invaluable for determining when a reaction is complete, helping to optimize reaction times and yields. globalresearchonline.net

Applications of N Formylacetamide in Organic Synthesis Methodologies

As a Key Intermediate in Heterocyclic Synthesis

N-Formylacetamide serves as a crucial starting material or intermediate in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. mdpi.comresearchgate.net Its bifunctional nature, possessing both an amide and a formyl group, allows for diverse cyclization strategies.

Synthesis of 1,2,4-Triazole (B32235) Derivatives

This compound derivatives are valuable precursors in the synthesis of 1,2,4-triazoles, a class of nitrogen-containing heterocycles with a wide range of biological activities. mdpi.comscispace.comfrontiersin.orgchemmethod.com One notable method involves the reaction of an N-formyl-acetamide derivative with methylhydrazine in dichloromethane (B109758) at room temperature, yielding the desired 1,2,4-triazole product. mdpi.com This approach is recognized for its efficiency and straightforward nature. mdpi.com Another established route is the Einhorn–Brunner reaction, which involves the condensation of diacylamines, such as this compound derivatives, with hydrazines in the presence of a weak acid to produce 1,2,4-triazoles. scispace.com

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| N-formyl-acetamide derivative | Methylhydrazine | 1,2,4-Triazole derivative | Cyclization | mdpi.com |

| N-formyl benzamide | Phenyl hydrazine | 1,5-diphenyl-1,2,4-triazole | Einhorn–Brunner reaction | scispace.com |

Formation of Pyridone Products via Dimerization

This compound and its derivatives can undergo dimerization to form pyridone structures. nih.govwikipedia.org This reaction is particularly noteworthy for its facility compared to the condensation of related β-ketoamides. nih.gov Specifically, masked β-formyl acetamides have been shown to dimerize efficiently to yield pyridone products when treated with trifluoroacetic acid (TFA) at room temperature. nih.govresearchgate.net This process is characterized by high yields and purities. nih.gov While β-keto amides also condense to form pyridones, the reaction is considerably more sluggish. nih.gov For instance, the exposure of N-benzylacetoacetamide to neat TFA resulted in only a 10% yield of the corresponding pyridone after 36 hours. nih.gov

Role in C-N Bond Formation Reactions

The construction of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic chemistry, crucial for the synthesis of a vast array of nitrogen-containing compounds. tcichemicals.comrsc.org this compound can participate in reactions that lead to the formation of new C-N bonds. For example, in the synthesis of 1,2,3-triazole derivatives, a C-N bond formation reaction follows a [3+2] cycloaddition between an iodoethynyl chromenone and a substituted 2-chloro-N-phenylacetamide. mdpi.com While not directly involving this compound as a reactant in this specific example, it highlights the importance of the acetamide (B32628) moiety in C-N bond forming strategies within heterocyclic synthesis. The development of novel methods for C-N bond formation continues to be an active area of research, with enzymes also being engineered to catalyze such transformations through unconventional mechanisms. princeton.edu

Precursor for Complex Organic Molecules

This compound serves as a precursor for more complex organic molecules, including those with significant biological activity. researchgate.net In atmospheric chemistry, the oxidation of N-methylacetamide by OH radicals has been shown to produce this compound as a stable initial product. scholaris.ca This indicates its role as an intermediate in atmospheric degradation pathways. Furthermore, a masked β-formyl acetamide unit attached to a protein ligand can be used to create bivalent ligands through dimerization, demonstrating its utility in the synthesis of complex functional molecules like PROTACs (Proteolysis Targeting Chimeras). nih.govresearchgate.net

Use in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. beilstein-journals.orgfrontiersin.org These reactions are highly valued for their efficiency and atom economy. beilstein-journals.org While direct examples of this compound in classical MCRs like the Ugi or Passerini reactions are not prominently featured in the provided context, its derivatives can be involved in MCR-like processes. For instance, the synthesis of 1,2,4-triazoles can be achieved through multicomponent approaches. organic-chemistry.org An electrochemical MCR has been developed for the synthesis of 1,5-disubstituted and 1-aryl 1,2,4-triazoles from aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate (B1210297), and an alcohol, where ammonium acetate acts as the nitrogen source. organic-chemistry.org The versatility of MCRs in generating diverse heterocyclic structures suggests the potential for designing new reactions that incorporate this compound or its derivatives. nih.govjmaterenvironsci.combeilstein-journals.org

Strategy for Homodimerization in Ligand Synthesis

A key application of this compound derivatives is in the homodimerization strategy for synthesizing bivalent protein ligands. nih.govnih.gov This approach is particularly advantageous as it requires the synthesis of only a single modified ligand precursor. nih.govnih.gov A masked β-formyl acetamide unit can be conjugated to a protein ligand, which then undergoes efficient dimerization to form a pyridone-linked bivalent ligand upon treatment with trifluoroacetic acid (TFA). nih.govresearchgate.netresearchgate.net This method is operationally simple, tolerant of various functional groups, and produces the dimeric product in high yield and purity. nih.gov This strategy has been successfully applied to create dimeric degraders of the VHL E3 Ubiquitin ligase and bivalent inhibitors of BRD4. nih.gov

| Ligand Precursor | Dimerization Condition | Product | Application | Reference |

| VH 032-linked masked β-formyl acetamide | Trifluoroacetic acid (TFA) | Pyridone-linked VH 032 dimer | Bivalent VHL degrader | researchgate.net |

| Ligand with masked β-formyl acetamide | Trifluoroacetic acid (TFA) | Pyridone-linked homodimer | Bivalent protein ligand | nih.gov |

Supramolecular Chemistry of N Formylacetamide Derivatives

Hydrogen Bonding Patterns in Derivatives

The N-formylacetamide molecule possesses functional groups that are highly conducive to forming robust hydrogen bonds. Specifically, the secondary amide group contains one hydrogen bond donor (the N-H group) and two potential hydrogen bond acceptors (the carbonyl oxygens of the formyl and acetyl groups). nih.gov This arrangement allows for the formation of diverse and intricate hydrogen-bonding networks.

The specific patterns of these bonds can be analyzed using graph-set notation, which describes the number and types of atoms involved in a hydrogen-bonded ring. Research on related structures, such as the co-crystal of N-carbamothioylacetamide, demonstrates the presence of both inter- and intra-molecular hydrogen bonds that stabilize the crystal lattice. nih.gov In this derivative, C=O···H and C=S···H interactions were observed, highlighting the capacity of acetylated amide structures to engage in complex hydrogen-bonding schemes. nih.gov For this compound itself, similar intermolecular N-H···O=C interactions are expected to be the dominant motif, leading to the formation of chains or cyclic structures.

Hydrogen Bonding Capabilities of this compound:

| Functional Group | Role | Number in Molecule |

|---|---|---|

| Amide N-H | Hydrogen Bond Donor | 1 |

| Carbonyl C=O (Acetyl) | Hydrogen Bond Acceptor | 1 |

Dimerization and Oligomerization via Supramolecular Interactions

The directed nature of hydrogen bonding in this compound derivatives frequently leads to the formation of dimers as the initial and fundamental step in the self-assembly process. These dimers can serve as building blocks for larger, more complex structures known as oligomers. The formation of these assemblies is a hallmark of supramolecular polymerization.

Dimerization is often achieved through a pair of self-complementary hydrogen bonds, resulting in a stable, cyclic arrangement. For molecules with a single N-H donor and multiple acceptors like this compound, various dimeric motifs are possible. These dimers can then propagate into one-dimensional chains or tapes through further intermolecular hydrogen bonding, creating oligomeric or polymeric supramolecular strands. The stability of these extended structures is a result of the additive effect of numerous weak interactions. nih.gov While the individual hydrogen bonds are transient, their collective strength within the oligomer imparts significant structural integrity. The principles of supramolecular-induced dimerization have been explored extensively, for instance, in controlling protein interactions, demonstrating the power of non-covalent forces to drive specific association. nih.gov

Conformational Control through Supramolecular Approaches

Conformational control refers to the ability to influence the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. In the context of supramolecular chemistry, intermolecular interactions are a powerful tool for restricting the conformational freedom of individual molecules within an assembly. nih.gov

When an this compound derivative participates in a hydrogen-bonded network, such as a dimer or an oligomeric chain, its ability to rotate freely around its single bonds is significantly hindered. The molecule becomes locked into a specific, lower-energy conformation that is optimal for maintaining the integrity of the supramolecular structure. This phenomenon is critical in crystal engineering, where predictable hydrogen bonding patterns are used to guide molecules into specific packing arrangements and conformations. scilit.com By designing derivatives with specific interaction sites, it is possible to direct the self-assembly process to favor a particular molecular conformation, thereby controlling the macroscopic properties of the resulting material.

Influence of Supramolecular Interactions on Conformation:

| Supramolecular State | Conformational Freedom | Controlling Factor |

|---|---|---|

| Isolated Molecule (Gas/Dilute Solution) | High | Intramolecular forces, thermal energy |

| Dimer | Reduced | Specific hydrogen bonds create a defined relative orientation. |

Environmental Fate and Degradation Pathways of N Formylacetamide

Atmospheric Degradation Processes

The atmosphere is a primary medium where N-Formylacetamide can undergo significant chemical changes, driven by sunlight and reactive chemical species.

Photo-oxidation involves the degradation of a compound through reactions initiated by light. In the atmosphere, this process typically involves a sensitizer (B1316253) molecule that, upon absorbing light, initiates reactions that can degrade other compounds. nih.gov The degradation of therapeutic proteins, for example, can be initiated by impurities acting as photosensitizers, which absorb UV-A and visible light. nih.gov These processes involve the formation of highly reactive species, including singlet oxygen and various radicals, which then react with other molecules. nih.gov While specific studies on the direct photo-oxidation of this compound are not detailed, the general principles of photo-oxidation suggest that it could be susceptible to degradation if photosensitizers are present in the atmosphere. nih.govgoogle.com

The primary degradation pathways for many organic compounds in the troposphere involve reactions with highly reactive chemical species. Key atmospheric oxidants include the hydroxyl radical (OH), nitrate (B79036) radical (NO₃), and ozone (O₃).

One significant atmospheric process involving this compound is its formation from the reaction of Criegee intermediates with nitriles. nih.govresearchgate.netresearchgate.net Criegee intermediates, such as formaldehyde (B43269) oxide (CH₂OO), are important oxidants produced from the ozonolysis of alkenes. nih.govresearchgate.net Theoretical and experimental studies have shown that the reaction of CH₂OO and anti-CH₃CHOO with acetonitrile (B52724) (CH₃CN) are notable atmospheric sinks for acetonitrile, leading to the formation of this compound. researchgate.netresearchgate.netresearchgate.netrsc.org These reactions exhibit a negative temperature dependence, meaning they are more significant at lower temperatures. researchgate.net

The hydroxyl (OH) radical is another critical species in atmospheric chemistry. researchgate.net While direct kinetic data for the reaction of OH radicals with this compound is limited, studies on similar compounds, such as N-methylacetamide, show that OH oxidation is a primary degradation route. In the case of N-methylacetamide, the reaction with OH radicals leads to this compound as the first stable product. scholaris.ca This suggests that this compound itself would be susceptible to further oxidation by OH radicals.

Products of Environmental Transformation

The degradation of this compound in the environment leads to the formation of various transformation products. The specific products depend on the degradation pathway.

Theoretical studies modeling the decomposition of this compound have identified two primary pathways. nih.gov

Pathway 1 : Involves the ejection of a carbon monoxide (CO) molecule, resulting in the formation of acetamidic acid. nih.gov

Pathway 2 : Involves the ejection of molecular hydrogen (H₂), leading to the formation of acetyl isocyanate. nih.gov

In the context of its formation from Criegee intermediates and subsequent reactions, master equation modeling suggests that an intermediate formyl amide can decompose into carbon monoxide and an imidic acid. nih.govresearchgate.net Additionally, in reactions involving the acetylglycinate radical anion and dioxygen, the this compound anion has been identified as a product. researchgate.netrsc.org

Table 1: Environmental Transformation Products of this compound

| Precursor/Reactant System | Transformation Process | Resulting Products | Citation |

| This compound | Decomposition | Acetamidic acid, Carbon monoxide | nih.gov |

| This compound | Decomposition | Acetyl isocyanate, Hydrogen | nih.gov |

| Formyl amide intermediate | Decomposition | Imidic acid, Carbon monoxide | nih.govresearchgate.net |

| Acetylglycinate radical anion + O₂ | Concerted loss of CO₂ and HO• | This compound anion | researchgate.netrsc.org |

| CH₂OO + CH₃CN | Atmospheric Reaction | This compound | researchgate.netresearchgate.netresearchgate.net |

Theoretical Modeling of Environmental Reactions

Theoretical and computational chemistry plays a vital role in understanding the complex reaction mechanisms of atmospheric compounds that are difficult to study experimentally. Several studies have modeled the reactions involving this compound.

Quantum chemical calculations have been employed to investigate the reaction pathways between Criegee intermediates (like CH₂OO) and acetonitrile. nih.govacs.org These calculations indicate that the reaction proceeds through a barrierless, low-energy path that involves a ring closure, forming a 1,2,4-dioxazole intermediate. nih.govresearchgate.net Master equation modeling further suggests that this intermediate is chemically activated and can rapidly decompose or rearrange into a formyl amide, which then breaks down into stable products like carbon monoxide and an imidic acid. nih.govresearchgate.net

Similarly, theoretical modeling has been used to explore the oxidation of peptide-related radical anions. rsc.org Density Functional Theory (DFT) calculations were used to map the potential energy surface for the reaction of the acetylglycinate radical anion with dioxygen. rsc.org These models revealed a low-energy transition state leading directly to products including the this compound anion, involving a concerted intramolecular hydrogen shift and carbon-carbon bond scission. researchgate.netrsc.org Ab initio quantum mechanics has also been used to study the acidity of model compounds like this compound to understand racemization mechanisms in peptides. acs.org

Table 2: Theoretical Models Applied to this compound Reactions

| Modeling Technique | Reaction Studied | Key Findings | Citation |

| Quantum Chemical Calculations (ωB97X-D/aug-cc-pVTZ) | CH₂OO + RCN reactions | A barrierless, ring-closure pathway forms a 1,2,4-dioxazole intermediate. | nih.govacs.org |

| Master Equation Modeling | Decomposition of formyl amide intermediate | Rapid decomposition into CO and an imidic acid or CH₂O and an isocyanate. | nih.govresearchgate.net |

| Density Functional Theory (B3LYP/6-31G(2df,p)) | Acetylglycinate radical anion + O₂ | A low-energy transition state leads to the this compound anion via a concerted mechanism. | researchgate.netrsc.org |

| Ab initio Quantum Mechanics (RHF/6-31+G*) | Acidity of this compound | Provided quantitative insight into the acidity of related succinimide (B58015) structures in proteins. | acs.org |

Potential for Biological Degradation in Environmental Systems (as a product or intermediate)

Biological degradation is a key process for the removal of many organic chemicals from the environment, primarily carried out by microorganisms such as bacteria and fungi. researchgate.netagriculturejournals.cznih.gov These organisms utilize xenobiotic compounds as a source of carbon, nitrogen, and energy. nih.gov The effectiveness of biodegradation depends on environmental factors like temperature, pH, and oxygen availability, as well as the chemical structure of the compound. researchgate.netmiljodirektoratet.no

While direct studies on the microbial degradation of this compound are not prominent in the reviewed literature, its chemical structure as an amide suggests it has the potential to be biodegradable. Microorganisms possess a wide array of enzymes, such as amidases, that can hydrolyze amide bonds. The degradation of various pesticides and industrial chemicals containing amide linkages has been widely reported. researchgate.netnih.gov For instance, bacteria and fungi have been shown to degrade pesticides like chlorpyrifos (B1668852) and N-methyl carbamates. researchgate.netnih.gov Given that this compound can be an intermediate in the degradation of other compounds, such as N-methylacetamide, it is plausible that it would be further metabolized by microbial communities in soil and water systems. scholaris.camiljodirektoratet.no

N Formylacetamide in Biochemical Model Systems Research

Investigation of Amide Reactivity in Model Peptides

The amide bond is exceptionally stable, a characteristic crucial for the integrity of proteins. nsf.gov However, understanding the mechanisms of its cleavage is vital for fields ranging from enzymology to drug design. Unconstrained amides that exhibit rapid hydrolysis under mild conditions can provide significant information on how amide bonds might be activated in enzymatic reactions. scienceopen.com

Researchers utilize model systems to study the factors that influence amide bond reactivity. A key concept is the "twisted amide," where steric strain forces the normally planar amide bond to pyramidalize, increasing the electrophilicity of the carbonyl carbon and rendering the bond more susceptible to cleavage. scienceopen.com This principle has been exploited to design selective, non-enzymatic transformations of amide bonds. scienceopen.com While N-formylacetamide itself is an acyclic model, studies on related N-formyl amides within peptide-like structures provide direct insight into the reactivity of this specific functional group.

In one study, N-formyl amides were generated via a novel photocleavage pathway from vinylogous nitroaryl precursors under physiologically relevant conditions. nih.gov This allowed for the assessment of the stability and reactivity of the resulting N-formyl group. The research demonstrated that while N-formyl amides can be hydrolyzed to the corresponding simple amide, the reaction rates can be slow under physiological conditions. nih.gov For example, a model N-formyl compound was observed to have a specific hydrolysis half-life, highlighting the inherent stability of the N-formyl group even in an activated context. nih.gov

Interactive Table: Hydrolysis of Model N-Formyl Amide The following table shows the hydrolysis data for a model N-formyl compound (N-formyl-N-(2-phenylethyl)acetamide) in a buffered solution, demonstrating first-order kinetics.

| Compound | Condition | Half-life (t₁/₂) | Kinetic Order |

| Model N-formyl amide | pH 8 Buffer | 6.4 hours | First-order |

| Data sourced from a study on photocleavage pathways. nih.gov |

These findings are significant because N-formyl products are themselves acylating agents, suggesting potential applications in the photochemical generation of selective acyl donors. nih.gov

Proton Transfer Mechanisms in Amide Systems

Proton transfer is a fundamental process in many biochemical reactions, including enzyme catalysis. In amide systems, proton transfer can be a critical, rate-limiting step in hydrolysis. scienceopen.com The study of simple molecules like this compound and the formamide (B127407) dimer provides a computational and experimental basis for understanding these complex mechanisms. acs.orgnih.gov

Computational studies on the formamide dimer, a primary model for the peptide hydrogen bond, characterize the double proton transfer process that converts it to an imino ether product. nih.gov Analysis of the reaction force and electronic flux reveals that the process begins with structural rearrangement, followed by electronic changes that steer the system toward the transition state. nih.gov

In more complex scenarios, proton transfer can be coupled with other reactions, such as electron transfer. Research on quinone reduction in bacterial photosynthetic reaction centers modeled several possible mechanisms for proton-coupled electron transfer. acs.org These included two-step mechanisms where proton transfer precedes or follows electron transfer, and a concerted, one-step mechanism. acs.org this compound has been used in computational studies as an acyclic model to quantify the acidity of related structures, which is a key parameter in proton transfer mechanisms. acs.org Further research into peptidic systems has shown that the reversible formation of a Cα peroxyl radical can facilitate proton transfer from the amide to a carboxylate group, a process that is reminiscent of, but distinct from, classical proton-transfer catalysis. rsc.org Experimental work on model compounds possessing both an amino and a carboxyl group near an amide bond found that fast hydrolysis depended on the presence of both functional groups and involved a proton transfer in the rate-limiting step. scienceopen.com

Relevance to Degradation of Biological Molecules (e.g., related to tryptophan metabolism)

The N-formyl group is not just a synthetic curiosity; it appears in key intermediates of metabolic pathways. The most prominent example is the degradation of the essential amino acid L-tryptophan. Approximately 95% of tryptophan degradation in the body occurs via the kynurenine (B1673888) pathway. nih.gov The very first step of this pathway involves the oxidative cleavage of the indole (B1671886) ring of tryptophan by the enzymes tryptophan 2,3-dioxygenase (TDO) in the liver or indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues. nih.govyoutube.com

This enzymatic reaction converts tryptophan into N'-formylkynurenine . nih.govhmdb.ca This N-formylated intermediate is then rapidly hydrolyzed by the enzyme kynurenine formamidase, which removes the formyl group to produce L-kynurenine and formate. nih.govhmdb.ca The formation of N'-formylkynurenine is therefore an essential, albeit transient, step in the catabolism of tryptophan. hmdb.ca

The biological relevance of this N-formylated intermediate extends to applied cell biology. In the manufacturing of biopharmaceuticals, chemically defined media are used to grow mammalian cells. nih.gov These media are complex mixtures containing amino acids and vitamins, some of which are sensitive to photodegradation. nih.gov Studies have shown that the photodegradation of tryptophan in cell culture media leads to the formation of N-formylkynurenine (NFK). nih.gov The accumulation of this single tryptophan oxidation catabolite was identified as a cause of reduced cell culture performance, impacting growth and product quality. nih.gov This highlights the biological activity of N-formylated molecules and the importance of controlling their formation in sensitive biological systems.

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Routes

While N-Formylacetamide is a known compound, future research will likely focus on developing more efficient, scalable, and environmentally benign methods for its synthesis and the synthesis of its derivatives. Classical approaches, such as the Einhorn-Brunner reaction for related structures, often require harsh conditions. dergipark.org.tr The future lies in green chemistry principles, minimizing waste and energy consumption.

A key driver for this research is the utility of this compound derivatives as versatile intermediates in organic synthesis. For instance, derivatives of this compound are precursors in the synthesis of 1,2,4-triazoles, a class of heterocyclic compounds with significant applications. mdpi.comresearchgate.net One documented method involves reacting an this compound derivative with methylhydrazine in dichloromethane (B109758) at room temperature. mdpi.comresearchgate.net While effective, yielding the desired product in a 60% yield, future work could focus on replacing chlorinated solvents and exploring catalytic methods to improve atom economy and reduce environmental impact. mdpi.comresearchgate.net Research into microwave-assisted or ultrasound-assisted syntheses, which have proven effective for other triazole syntheses, could be a fruitful direction. mdpi.com

Future research opportunities in synthesis include:

Catalytic Formylation and Acetylation: Developing selective catalysts for the direct synthesis of this compound from simple feedstocks.

Flow Chemistry Processes: Designing continuous flow systems for the safe and scalable production of this compound and its derivatives, offering precise control over reaction parameters.

Bio-inspired Synthesis: Exploring enzymatic or whole-cell biocatalysis as a sustainable route to this compound.

In-depth Mechanistic Elucidation of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. This includes both its formation and its subsequent use in synthesis.

A significant area of future research is its formation in the Earth's atmosphere. Studies have identified this compound as a product of the atmospheric reactions between Criegee intermediates (like CH₂OO and anti-CH₃CHOO) and acetonitrile (B52724). rsc.orgacs.org These reactions represent a potential atmospheric sink for nitriles. rsc.orgacs.org Quantitative kinetic studies have provided initial rate coefficients, but further in-depth mechanistic work is needed to understand the influence of various atmospheric conditions (temperature, pressure, humidity) on reaction pathways and product yields. acs.orgresearchgate.net

Furthermore, the mechanisms of reactions where this compound derivatives are used as reactants warrant more detailed investigation. The synthesis of heterocyclic compounds like 1,2,4-triazoles involves complex cyclization and condensation steps. mdpi.comresearchgate.net Elucidating the transition states and intermediates in these reactions can lead to improved yields and selectivity. The pyrolysis of N-substituted N-Formylacetamides, which can proceed through different pathways like imide decarbonylation or isoimide (B1223178) elimination, is another area where detailed mechanistic studies could provide valuable insights into unimolecular reactions. dtic.mil

Key research questions to be addressed include:

What are the precise transition states for the reaction of Criegee intermediates with acetonitrile leading to this compound?

How do substituents on this compound derivatives influence the mechanism and efficiency of heterocycle formation?

Can reaction intermediates be trapped and characterized to provide direct evidence for proposed mechanistic pathways?

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is a powerful tool for complementing experimental studies and providing predictive insights into the behavior of this compound. Density Functional Theory (DFT) and other high-level ab initio methods can be employed to explore various facets of its chemistry. thieme-connect.com

In atmospheric chemistry, computational models are essential for assessing the impact of the formation of this compound from alkene ozonolysis. rsc.org These models can simulate the kinetics and structural effects in these complex reaction networks. rsc.org For reactions where this compound is a product, such as the visible-light-mediated oxidative cleavage of certain indoles, computational studies can help to rationalize the reaction mechanism and predict the reactivity of different substrates. thieme-connect.comalbany.edu

Future computational efforts could focus on:

Predictive Reaction Design: Using computational screening to identify optimal conditions and catalysts for the synthesis of this compound derivatives.

Spectroscopic Analysis: Calculating theoretical vibrational and NMR spectra to aid in the characterization of this compound and its reaction products, especially transient intermediates.

Thermochemical and Kinetic Modeling: Building comprehensive models of its atmospheric lifecycle, from formation via Criegee intermediates to its eventual degradation, to accurately assess its atmospheric relevance. acs.org

Table 1: Applications of Computational Modeling for this compound Research

| Research Area | Computational Technique | Objective |

|---|---|---|

| Reaction Mechanisms | Density Functional Theory (DFT), Marcus Theory | Elucidate transition states, intermediates, and reaction pathways. thieme-connect.com |

| Atmospheric Chemistry | Master Equation Modeling, Quantum Chemistry | Calculate reaction kinetics and predict atmospheric fate. rsc.orgacs.org |

| Synthesis Design | Virtual Screening, Catalyst Modeling | Identify novel and sustainable synthetic routes. |

Exploration of New Applications in Materials Science and Organic Synthesis

The utility of this compound as a building block in organic synthesis is established, particularly for constructing nitrogen-containing heterocycles. mdpi.comresearchgate.netresearchgate.net Triazole derivatives, for example, are crucial scaffolds in medicinal chemistry and materials science. mdpi.comresearchgate.net Future research should continue to explore the scope of this compound in creating diverse and complex molecular architectures. Its bifunctional nature, containing both formyl and acetyl groups attached to a nitrogen atom, offers unique reactivity that can be exploited for the synthesis of novel compound libraries.

Beyond its role as a synthetic intermediate, the potential of this compound in materials science remains largely unexplored. Its structure suggests possibilities for its use as a monomer or a component in the development of new polymers. The amide linkages could impart specific thermal and mechanical properties. Furthermore, its hydrogen bonding capabilities could be harnessed to create functional materials.

Potential future applications to be investigated:

Heterocyclic Synthesis: Expanding its use to synthesize other classes of heterocycles beyond triazoles, which are valuable in agrochemicals and pharmaceuticals. nih.gov

Polymer Chemistry: Investigating this compound as a monomer or cross-linking agent for the synthesis of novel polyamides or related polymers with tailored properties.

Functional Materials: Exploring its use in the design of organic materials where its specific functional groups could contribute to properties like conductivity, optical activity, or molecular recognition.

Interdisciplinary Research at the Interface of Organic, Supramolecular, and Atmospheric Chemistry

The most exciting future opportunities for this compound research lie at the intersection of different chemical disciplines.

Organic and Atmospheric Chemistry: The discovery of this compound formation in the atmosphere bridges the gap between traditional organic synthesis and atmospheric science. rsc.orgacs.orguio.no Future collaborative research is essential to understand the full lifecycle of this and related compounds in the environment. Laboratory-based organic mechanistic studies can inform atmospheric models, while atmospheric observations can inspire the synthesis and study of novel compounds. mpic.deatm-phys-chem.at

Organic and Supramolecular Chemistry: Supramolecular chemistry focuses on assemblies of molecules held together by non-covalent interactions. wiley.com this compound, with its capacity for hydrogen bonding, is an ideal candidate for exploration in this field. Research groups are increasingly combining organic, polymer, and supramolecular chemistry to create innovative materials like functional hydrogels or self-healing polymers. stefanmommer.comdemokritos.gr Future studies could investigate the self-assembly of this compound or its derivatives into higher-order structures, such as gels, liquid crystals, or molecular capsules for host-guest chemistry. chemistryviews.orgkyoto-u.ac.jp

This interdisciplinary approach will be crucial for unlocking the full potential of this compound, transforming it from a simple chemical compound into a versatile tool for addressing challenges in synthesis, materials science, and environmental chemistry.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Diacetamide |

| Methylhydrazine |

| Dichloromethane |

| 1,2,4-triazole (B32235) |

| Carbon dioxide |

| Dimethyl amine |

| 2-aminopyridine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.